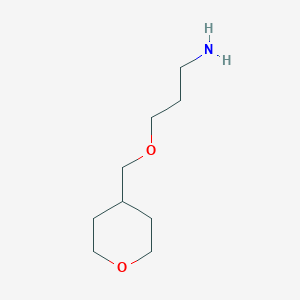

3-(Oxan-4-ylmethoxy)propan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(oxan-4-ylmethoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c10-4-1-5-12-8-9-2-6-11-7-3-9/h9H,1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVCBNOSUHZGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Classification Within the Amine Ether Chemical Space

3-(Oxan-4-ylmethoxy)propan-1-amine is a bifunctional organic compound that integrates two key pharmacophoric and synthetic motifs: a primary amine and an ether, linked by an aliphatic chain and anchored to a saturated heterocyclic ring.

Primary Amine: The terminal -NH₂ group classifies the molecule as a primary amine. This functional group is a key building block in organic synthesis and a common feature in bioactive molecules, where it can act as a hydrogen bond donor and a base, enabling interactions with biological targets.

Ether Linkage: The C-O-C linkage defines it as an ether. Specifically, it is an alkyl ether, where the oxygen atom connects the propanamine unit to the oxane ring via a methylene (B1212753) bridge. This ether group contributes to the molecule's polarity and conformational flexibility.

Oxane Moiety: The saturated six-membered ring containing one oxygen atom is a tetrahydropyran (B127337) (THP) ring, with the IUPAC preferred name being oxane. wikipedia.org This heterocyclic system is a prevalent scaffold in many natural products and synthetic drugs. chemicalbook.com

The molecule's structure, 3-(oxan-4-ylmethoxy )propan-1-amine, indicates a propan-1-amine chain where the amine group is at position 1. At position 3 of this chain, there is an oxygen atom (ether linkage) which is further connected to a methylene group (-CH₂-), which in turn is attached to the 4-position of an oxane (tetrahydropyran) ring. This specific arrangement distinguishes it from isomers where the linkage or substitution pattern differs.

Table 1: Chemical and Structural Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Alternate Name | 3-((Tetrahydro-2H-pyran-4-yl)methoxy)propan-1-amine |

| Molecular Formula | C₉H₁₉NO₂ |

| Functional Groups | Primary Amine, Ether, Saturated Heterocycle (Oxane) |

Note: Data is based on structural analysis as specific experimental data for this compound is not widely published.

Fundamental Research Interests in Primary Alkyloxypropylamines

The alkyloxypropylamine backbone of the title compound is a structural motif that has garnered significant interest in both industrial and research settings. These compounds are valued for their amphiphilic nature, combining a hydrophilic amine head with a lipophilic alkyl ether tail.

A representative and simpler member of this class is 3-methoxypropanamine. Research into this and related compounds reveals several key areas of interest:

Synthesis: The preparation of alkyloxypropylamines can be achieved through various synthetic routes. A common industrial method involves the catalytic amination of the corresponding alcohol. For instance, 3-methoxypropanamine is prepared from 3-methoxypropanol, which is reacted with ammonia (B1221849) and hydrogen over a catalyst, often in a continuous flow process using a fixed-bed reactor. google.comgoogle.com

Applications as Intermediates: Due to the reactive primary amine group, these compounds are versatile intermediates in the synthesis of more complex molecules. google.com They are used in the preparation of dyes, corrosion inhibitors, and as precursors for agrochemicals and pharmaceuticals.

Physicochemical Properties: The presence of both a hydrogen-bond-donating amine and a hydrogen-bond-accepting ether oxygen influences their solvent properties and their ability to interact with surfaces and other molecules. This makes them useful in formulations for cleaning agents and as additives in oil and gas applications. google.com

The research into simple alkyloxypropylamines provides a foundational understanding of the potential reactivity and utility of the more complex 3-(Oxan-4-ylmethoxy)propan-1-amine, suggesting its potential as a building block for creating novel functional molecules.

Broader Context of Tetrahydropyran Derivatives in Organic Chemistry Research

Established Methodologies for Primary Amine Synthesis

The introduction of the primary amine functionality is a critical step in the synthesis of the target molecule. Several classical and modern methods are applicable, each with its own set of advantages and considerations.

Gabriel Synthesis

The Gabriel synthesis is a robust method for the preparation of primary amines, avoiding the overalkylation often encountered in direct alkylation with ammonia (B1221849). organicchemistrytutor.comnrochemistry.comlibretexts.orgyoutube.commasterorganicchemistry.com The synthesis commences with the deprotonation of phthalimide (B116566) to form a nucleophilic phthalimide salt, which then undergoes an SN2 reaction with a suitable alkyl halide. masterorganicchemistry.com Subsequent cleavage of the resulting N-alkylphthalimide, typically with hydrazine (B178648), yields the desired primary amine. nrochemistry.com

For the synthesis of 3-(oxan-4-ylmethoxy)propan-1-amine, a plausible route would involve the reaction of potassium phthalimide with a 4-(3-halopropoxymethyl)oxane, such as 4-(3-bromopropoxymethyl)oxane (B12628678). The final step would be the liberation of the primary amine using hydrazine hydrate (B1144303).

Reaction Scheme:

Alkylation: Potassium phthalimide reacts with 4-(3-bromopropoxymethyl)oxane to form N-[3-(oxan-4-ylmethoxy)propyl]phthalimide.

Hydrolysis: The intermediate is treated with hydrazine hydrate to yield this compound and phthalhydrazide.

| Step | Reactants | Reagents | Product |

| 1 | Phthalimide, 4-(3-bromopropoxymethyl)oxane | Potassium hydroxide (B78521) or Potassium hydride | N-[3-(Oxan-4-ylmethoxy)propyl]phthalimide |

| 2 | N-[3-(Oxan-4-ylmethoxy)propyl]phthalimide | Hydrazine hydrate (NH₂NH₂) | This compound |

Reductive Amination

Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines. masterorganicchemistry.comyoutube.comnih.govorganic-chemistry.orgyoutube.com The process involves the reaction of an aldehyde or ketone with ammonia to form an imine intermediate, which is then reduced in situ to the corresponding amine. youtube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the imine over the carbonyl group. masterorganicchemistry.comnih.gov

To synthesize this compound via this method, the corresponding aldehyde, 3-(oxan-4-ylmethoxy)propanal, would be reacted with ammonia in the presence of a suitable reducing agent.

Reaction Scheme:

Imine Formation and Reduction: 3-(Oxan-4-ylmethoxy)propanal reacts with ammonia to form an intermediate imine, which is then reduced by an agent like sodium cyanoborohydride to the target primary amine.

| Reactant | Reagents | Product |

| 3-(Oxan-4-ylmethoxy)propanal | 1. Ammonia (NH₃) 2. Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) | This compound |

Reduction of Nitro Compounds

The reduction of a nitro group provides a reliable pathway to primary amines. This transformation can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂ with a palladium, platinum, or nickel catalyst) or metals in acidic media (e.g., tin or iron in HCl).

A synthetic route employing this method would start with the preparation of 4-(3-nitropropoxymethyl)oxane. The nitro group of this precursor would then be reduced to afford this compound.

Reaction Scheme:

Reduction: 4-(3-nitropropoxymethyl)oxane is reduced using a suitable reducing agent to yield this compound.

| Reactant | Reagents | Product |

| 4-(3-Nitropropoxymethyl)oxane | Catalytic hydrogenation (e.g., H₂/Pd-C) or Metal/Acid (e.g., Fe/HCl) | This compound |

Fukuyama Amine Synthesis

The Fukuyama amine synthesis is a powerful method for preparing primary and secondary amines under mild conditions. researchgate.netchem-station.comnih.govrsc.org The methodology involves the alkylation of a 2-nitrobenzenesulfonamide (B48108) (nosyl amide) followed by deprotection of the nosyl group. chem-station.com The nosyl group can be readily removed using a thiol, such as thiophenol, in the presence of a base. chem-station.com

For the synthesis of the target compound, a primary amine could be first protected as a nosyl amide, followed by alkylation with a suitable electrophile containing the oxan-4-ylmethoxy moiety, and subsequent deprotection. Alternatively, a pre-formed 3-(oxan-4-ylmethoxy)propyl halide could be used to alkylate a nosyl-protected ammonia equivalent.

Reaction Scheme (Illustrative):

Nosylation: A primary amine is reacted with 2-nitrobenzenesulfonyl chloride to form the nosyl amide.

Alkylation: The nosyl amide is alkylated with a suitable derivative.

Deprotection: The nosyl group is removed with a thiol and base to yield the amine.

| Step | Description |

| 1 | Protection of a primary amine with a nosyl group. |

| 2 | Alkylation of the nosyl amide with a derivative containing the oxan-4-ylmethoxy moiety. |

| 3 | Deprotection of the nosyl group to yield the final primary amine. |

Hofmann and Curtius Rearrangements for Amine Formation

Both the Hofmann and Curtius rearrangements are classic methods for the synthesis of primary amines from carboxylic acid derivatives, with the key feature being the loss of one carbon atom. masterorganicchemistry.comwikipedia.orgthermofisher.comrsc.orgyoutube.com

The Hofmann rearrangement involves the treatment of a primary amide with bromine in a basic solution to yield a primary amine with one fewer carbon atom. wikipedia.orgthermofisher.comyoutube.com The reaction proceeds through an isocyanate intermediate. wikipedia.org For the synthesis of this compound, this would require the preparation of 4-(oxan-4-ylmethoxy)butanamide as the starting material.

The Curtius rearrangement is the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to a primary amine. nih.govwikipedia.orgthermofisher.comorganic-chemistry.org The acyl azide is typically prepared from a carboxylic acid derivative, such as an acid chloride or an acyl hydrazide. thermofisher.com To apply this to the target molecule, 4-(oxan-4-ylmethoxy)butanoic acid would be the precursor.

Hofmann Rearrangement Reaction Scheme:

Rearrangement: 4-(Oxan-4-ylmethoxy)butanamide is treated with bromine and a strong base to yield this compound.

| Reactant | Reagents | Product |

| 4-(Oxan-4-ylmethoxy)butanamide | Bromine (Br₂), Sodium hydroxide (NaOH) | This compound |

Curtius Rearrangement Reaction Scheme:

Acyl Azide Formation: 4-(Oxan-4-ylmethoxy)butanoyl chloride is reacted with sodium azide to form the acyl azide.

Rearrangement and Hydrolysis: The acyl azide is heated to induce rearrangement to the isocyanate, which is then hydrolyzed to this compound.

| Step | Reactants | Reagents | Product |

| 1 | 4-(Oxan-4-ylmethoxy)butanoyl chloride | Sodium azide (NaN₃) | 4-(Oxan-4-ylmethoxy)butanoyl azide |

| 2 | 4-(Oxan-4-ylmethoxy)butanoyl azide | Heat, then Water (H₂O) | This compound |

Methodologies for Constructing the Oxan-4-ylmethoxy Moiety

The synthesis of the target molecule is critically dependent on the successful construction of the oxan-4-ylmethoxy portion. A key intermediate for this is (oxan-4-yl)methanol. nih.gov This can be prepared by the reduction of tetrahydropyran-4-one, a commercially available starting material. chemicalbook.comgoogle.comchemicalbook.comgoogle.com

Reduction of Tetrahydropyran-4-one:

The ketone functionality of tetrahydropyran-4-one can be reduced to the corresponding alcohol using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. google.com

Once (oxan-4-yl)methanol is obtained, the ether linkage can be formed via a Williamson ether synthesis . This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a suitable 3-carbon electrophile, such as 1-bromo-3-chloropropane (B140262) or a similar derivative.

Williamson Ether Synthesis Scheme:

Alkoxide Formation: (Oxan-4-yl)methanol is treated with a strong base like sodium hydride (NaH) to form the sodium salt.

Nucleophilic Substitution: The resulting alkoxide reacts with a 3-halopropanol derivative (which may require subsequent functional group manipulation to arrive at the desired precursor for the amine synthesis). For example, reaction with 1-bromo-3-chloropropane would be followed by conversion of the chloro group to a nitro, azide, or phthalimide group for the respective amine syntheses described above.

| Step | Reactants | Reagents | Intermediate Product |

| 1 | (Oxan-4-yl)methanol | Sodium hydride (NaH) | Sodium (oxan-4-yl)methoxide |

| 2 | Sodium (oxan-4-yl)methoxide, 1-Bromo-3-chloropropane | - | 4-(3-Chloropropoxymethyl)oxane |

This intermediate, 4-(3-chloropropoxymethyl)oxane, can then be converted to the necessary precursors for the various amine synthesis strategies outlined in section 2.1.

Etherification Reactions (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and represents a viable pathway to this compound. wikipedia.org This reaction proceeds via an SN2 mechanism, involving a nucleophilic substitution where an alkoxide ion displaces a halide or other suitable leaving group from an alkyl substrate. wikipedia.orgmasterorganicchemistry.com

To synthesize the target compound, two main disconnections are possible using this method:

Route A: Reaction of the alkoxide derived from (Oxan-4-yl)methanol with a protected 3-aminopropyl halide (e.g., N-(3-bromopropyl)phthalimide). The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.com This highly nucleophilic alkoxide then attacks the electrophilic carbon of the aminopropyl halide, displacing the bromide and forming the ether linkage. A subsequent deprotection step is required to reveal the primary amine.

Route B: Reaction of the sodium salt of a protected 3-aminopropan-1-ol with a reactive derivative of the oxane ring, such as 4-(bromomethyl)oxane or 4-(tosyloxymethyl)oxane. In this scenario, the amine functionality of 3-aminopropan-1-ol is first protected to prevent side reactions, and the hydroxyl group is converted into an alkoxide. This alkoxide then acts as the nucleophile, attacking the oxane derivative.

The success of the Williamson ether synthesis is highly dependent on the structure of the reactants. The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides tend to undergo elimination reactions as a competing pathway, especially in the presence of a sterically unhindered, strong base like an alkoxide. wikipedia.orgmasterorganicchemistry.com Polar aprotic solvents such as DMF or acetonitrile (B52724) are often used to promote the SN2 mechanism. chem-station.com

Table 1: Key Reactants in Williamson Ether Synthesis for this compound

| Route | Nucleophile (from Alcohol) | Electrophile (with Leaving Group) | Key Considerations |

|---|---|---|---|

| A | (Oxan-4-yl)methoxide | N-(3-halopropyl)amine derivative | Requires subsequent amine deprotection. |

| B | 3-(Protected-amino)propoxide | 4-(Halomethyl)oxane or 4-(Tosyloxymethyl)oxane | Leaving group on a primary carbon favors SN2. |

Ring-Opening Reactions of Cyclic Ethers with Amine Precursors

An alternative and powerful strategy for constructing molecules containing both ether and amino functionalities is the nucleophilic ring-opening of a cyclic ether. jsynthchem.com This approach can be applied to the synthesis of this compound, typically by reacting a suitable amine precursor with an epoxide or, in some cases, a larger cyclic ether like tetrahydrofuran (B95107) (THF). For the target molecule, a common strategy would involve the ring-opening of an oxirane (epoxide) with an amine. For instance, reacting (oxan-4-yl)methanamine with propylene (B89431) oxide, or more strategically, reacting 3-aminopropan-1-ol with an appropriate oxane-derived epoxide. The regioselectivity of the ring-opening is a critical factor and is heavily influenced by the reaction conditions. rroij.com

Acid-Catalyzed Ring Opening Mechanisms (e.g., oxacyclopropanes, oxanes)

In an acidic environment, the oxygen atom of the cyclic ether (such as an epoxide or even a less strained oxane like THP) is protonated, which significantly activates the ring towards nucleophilic attack. jsynthchem.com The nucleophile, in this case, an amine precursor, then attacks one of the electrophilic ring carbons. jsynthchem.comresearchgate.net

The mechanism for asymmetric epoxides under acidic conditions proceeds via an SN2-like pathway. However, the transition state has significant carbocation character. Consequently, the nucleophile preferentially attacks the more substituted carbon atom, which can better stabilize the developing positive charge. jsynthchem.com For terminal epoxides, this leads to the formation of a secondary alcohol. Various Brønsted and Lewis acids, including heteropoly acids and indium tribromide, have been shown to be effective catalysts for these transformations. rroij.comnih.gov While the ring-opening of less strained rings like tetrahydropyran (an oxane) is more challenging, it can be achieved under strong acidic conditions, often leading to polymerization but also providing a route to functionalized ethers. nih.govacs.org

Metal-Mediated Ring-Opening Approaches

Various metal catalysts can facilitate the ring-opening of cyclic ethers with amines, often providing enhanced reactivity and selectivity. Lewis acidic metal salts can coordinate to the ether oxygen, activating the ring in a manner similar to protonation. For example, CdCl₂ has been reported to catalyze the ring-opening of epoxides with aromatic amines under mild conditions. rroij.com

Palladium-based catalysts have also been employed. One study demonstrated the ring-opening of tetrahydrofuran (THF) with primary aromatic amines in the presence of a palladium on carbon (Pd/C) catalyst and hydrogen. nih.gov The proposed mechanism involves the formation of THF hydroperoxide, which initiates a radical sequence leading to the coupling of the amine and the THF fragment, followed by reductive ring-opening and hydrogenation to yield 4-N-arylamino-1-butanols. nih.gov Copper(I) and Silver(I) salts have also been investigated for mediating oxidative C-N and C-C bond cleavage in cyclic amines, highlighting the versatility of metal-mediated approaches in heterocycle chemistry. acs.org

Non-Metal Reagent Systems in Ring-Opening

Ring-opening reactions can also be effectively catalyzed by non-metal systems. Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534) (Et₃N), have been shown to catalyze the reaction of epoxides with amines in water, providing good to excellent yields of β-amino alcohols under mild conditions. researchgate.net These organic catalysts function as general bases or nucleophilic catalysts to facilitate the ring-opening.

Furthermore, biocatalysis offers a green alternative. Enzymes, such as lipases, have been used to catalyze the ring-opening of epoxides with amines, achieving high yields under mild reaction conditions, although sometimes requiring longer reaction times. mdpi.com More recently, visible-light photoredox catalysis has emerged as a powerful tool. A method involving triphenylphosphine (B44618) and N-halosuccinimides under blue light irradiation has been developed for the ring-opening of various cyclic ethers, including THF and THP, with carboxylic acids, producing ω-haloalkyl carboxylates which could be further converted to the desired amine. nih.gov

Convergent and Linear Synthesis Approaches to this compound

Fragment A Synthesis: Preparation of an activated (Oxan-4-yl)methanol derivative (e.g., 4-(bromomethyl)oxane).

Fragment B Synthesis: Preparation of 3-aminopropan-1-ol or a protected version thereof.

Coupling Step: Combining Fragment A and Fragment B, for example, via a Williamson ether synthesis.

Regioselectivity and Stereoselectivity Considerations in its Synthesis

When synthetic routes involve reactions at multiple potential sites or can generate stereoisomers, the control of regioselectivity and stereoselectivity is paramount. researchgate.net

Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the synthesis of this compound, this is particularly relevant in ring-opening reactions of substituted epoxides. For example, if a strategy involved the reaction of (oxan-4-yl)methanamine with propylene oxide, the amine could attack either the terminal (C1) or internal (C2) carbon of the epoxide. Under basic or neutral conditions (SN2), the attack typically occurs at the sterically less hindered carbon (C1), yielding the desired propan-2-ol backbone. rroij.com Under acidic conditions, the attack may favor the more substituted carbon (C2), leading to a different regioisomer. jsynthchem.com The choice of catalyst and reaction conditions is therefore crucial for directing the reaction to the desired product. rroij.com

Stereoselectivity is the preferential formation of one stereoisomer. The target compound, this compound, does not possess a chiral center in its core structure. However, if substituted derivatives of the oxane ring or the propyl chain were used as starting materials, stereocenters could be present. For instance, the synthesis of a specific stereoisomer of a substituted oxetane (B1205548) has been achieved through stereocontrolled methods, such as starting with a chiral 1,3-diol. acs.org If a chiral oxane precursor were used, it would be crucial to employ synthetic steps that either retain or control the stereochemistry at that center. For example, an SN2 reaction, such as the Williamson ether synthesis, proceeds with inversion of configuration at the electrophilic carbon. wikipedia.org This predictability is a key tool in stereoselective synthesis. researchgate.net

Reactivity Profile of the Primary Amine Functionality

The primary amine group (-NH2) is the most reactive site on this compound, primarily due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties.

Nucleophilic Character and Alkylation Reactions

The nitrogen atom in the primary amine group possesses a lone pair of electrons, making it an effective nucleophile. This allows it to participate in nucleophilic substitution reactions, most notably with alkyl halides. wikipedia.org The reaction involves the amine attacking the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. jove.com

However, the direct alkylation of primary amines like this compound can be complex. wikipedia.org The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further alkylation. jove.com This can result in a mixture of secondary and tertiary amines, and even a quaternary ammonium (B1175870) salt through a process known as exhaustive alkylation. jove.comlibretexts.org

To achieve selective monoalkylation and favor the formation of the secondary amine, specific strategies can be employed, such as using a large excess of the primary amine or utilizing amine hydrohalide salts under controlled deprotonation/protonation conditions. jove.comrsc.org

Table 1: Representative Alkylation Reactions

| Reactant | Reagent | Conditions | Product Type |

|---|---|---|---|

| This compound | Alkyl Halide (e.g., CH₃I) | Heat | Mixture of secondary amine, tertiary amine, and quaternary ammonium salt libretexts.org |

Acylation and Amide Formation

Primary amines readily undergo acylation when treated with carboxylic acid derivatives like acyl chlorides or acid anhydrides to form amides. jove.com This reaction is a nucleophilic acyl substitution, where the amine's lone pair attacks the carbonyl carbon of the acylating agent. jove.com

The reaction typically requires two equivalents of the amine: one acts as the nucleophile, and the second acts as a base to neutralize the proton generated, forming an ammonium salt. jove.com Unlike alkylation, polyacylation is not a significant issue because the resulting amide is substantially less nucleophilic and less basic than the starting amine due to resonance stabilization of the nitrogen lone pair with the adjacent carbonyl group. jove.com This makes acylation a more controlled and synthetically useful transformation for primary amines. libretexts.org Recent methods have also demonstrated amide formation using potassium acyltrifluoroborates in water, which can tolerate various functional groups. nih.govacs.org

Table 2: General Acylation Reaction

| Reactant | Reagent Type | Conditions | Product |

|---|---|---|---|

| This compound | Acyl Chloride (R-COCl) | Base (e.g., second equivalent of amine or pyridine) | N-(3-(Oxan-4-ylmethoxy)propyl)amide |

Reactions with Nitrous Acid and Diazotization

The reaction of primary aliphatic amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, is a key distinguishing test for amines. libretexts.orglibretexts.orgchemguide.co.uk When this compound is treated with nitrous acid under cold, acidic conditions, it undergoes diazotization to form an aliphatic diazonium salt. youtube.comjove.com

Unlike their relatively stable aromatic counterparts, aliphatic diazonium salts are extremely unstable. organic-chemistry.orgquora.com The diazonium group is an excellent leaving group, and it rapidly decomposes to release nitrogen gas (N₂) and form a primary carbocation. chemguide.co.ukjove.com This highly reactive carbocation can then undergo a variety of subsequent reactions, including:

Substitution: Reaction with water (the solvent) to form an alcohol.

Elimination: Loss of a proton to form an alkene.

Rearrangement: Hydride or alkyl shifts to form a more stable secondary or tertiary carbocation before substitution or elimination.

Consequently, the diazotization of primary aliphatic amines like this compound is generally not considered a synthetically useful preparative method due to the formation of a complex mixture of products. jove.comchemistrysteps.com The vigorous evolution of nitrogen gas is the primary observation in this reaction. chemguide.co.ukunacademy.com

Formation of Amine Salts for Purification and Characterization

As a base, this compound reacts with strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a straightforward acid-base reaction to form an ammonium salt. youtube.comlibretexts.org In this reaction, the nitrogen's lone pair accepts a proton from the acid, forming a positively charged ammonium ion, which then pairs with the acid's conjugate base. youtube.com

These amine salts exhibit significantly different physical properties compared to the free amine. They are ionic compounds, which typically makes them non-volatile, odorless, crystalline solids with higher melting points. issr.edu.kh Crucially, their ionic nature makes them much more soluble in water and less soluble in nonpolar organic solvents than the parent amine. libretexts.org This difference in solubility is widely exploited for the purification of amines. An impure amine can be converted to its salt, which is then separated from non-basic impurities by extraction and can be purified by recrystallization. issr.edu.khnih.gov The pure amine can then be easily regenerated by treating the salt with a strong base, such as sodium hydroxide (NaOH). issr.edu.kh

Chemical Transformations Involving the Ether Linkage and Oxane Ring

The ether linkage and the oxane ring in this compound are generally less reactive than the primary amine group.

Cleavage Reactions of the Ether Bond

Ethers are known for their chemical stability and are unreactive towards many reagents. wikipedia.org However, the C-O ether bond can be cleaved under harsh conditions, typically involving heating with strong acids, most effectively hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.com The reaction proceeds via a nucleophilic substitution mechanism.

The first step is the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Following this, a halide ion (I⁻ or Br⁻), acting as a nucleophile, attacks one of the adjacent carbon atoms. masterorganicchemistry.com

If the attack is at the primary carbon of the propanoxy chain, it would follow an Sₙ2 mechanism.

The oxane ring itself is a cyclic ether. While generally stable, particularly compared to more strained rings like oxetanes or epoxides, it can be opened under forcing acidic conditions. masterorganicchemistry.comyoutube.com The stability of the oxane ring can be influenced by its substitution pattern. nih.govacs.org

Given the structure of this compound, cleavage with excess strong acid would likely lead to a complex mixture of products resulting from the cleavage of both the ether linkage and potential opening of the oxane ring.

Table of Mentioned Chemical Compounds

| Compound Name | Formula/Type |

|---|---|

| This compound | C₉H₁₉NO |

| Acetic Anhydride (B1165640) | (CH₃CO)₂O |

| Acyl Chloride | R-COCl |

| Alkyl Halide | R-X (X = Cl, Br, I) |

| Amide | R-CONH-R' |

| Ammonia | NH₃ |

| Diazonium Salt | R-N₂⁺X⁻ |

| Ether | R-O-R' |

| Hydrobromic Acid | HBr |

| Hydrochloric Acid | HCl |

| Hydroiodic Acid | HI |

| Nitrous Acid | HNO₂ |

| Oxane (Tetrahydropyran) | C₅H₁₀O |

| Potassium Acyltrifluoroborate | [RCOBF₃]K |

| Quaternary Ammonium Salt | R₄N⁺X⁻ |

| Sodium Hydroxide | NaOH |

| Sodium Nitrite | NaNO₂ |

Reactions at the Tetrahydropyran Ring System

The tetrahydropyran (THP) ring in this compound is a saturated heterocyclic ether. While generally stable, particularly under basic and nucleophilic conditions, the ether linkage and the C-H bonds of the ring can participate in specific chemical transformations.

The ether linkage of the THP ring is susceptible to cleavage under strong acidic conditions, a common deprotection strategy for THP-protected alcohols. However, in the context of the parent molecule, this would lead to the fragmentation of the compound. More synthetically useful reactions involve the functionalization of the THP ring itself without its cleavage.

Recent advances in C-H activation chemistry have provided powerful tools for the direct functionalization of saturated heterocycles like tetrahydropyran. Palladium-catalyzed C-H activation, for instance, has been successfully employed to introduce aryl and other functional groups at positions on the THP ring. While specific studies on this compound are not prevalent in the literature, analogous transformations on similar aminotetrahydropyran scaffolds have been demonstrated. For example, Pd(II)/bis-sulfoxide catalysis in the presence of a Lewis acid co-catalyst can facilitate the synthesis of various pyran motifs from a range of alcohols, suggesting a potential pathway for modifying the THP ring in the target molecule organic-chemistry.org.

Furthermore, oxidative activation of ethers can lead to the formation of functionalized tetrahydropyrans. The use of reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of a Lewis acid can activate ether linkages for the introduction of new functionalities nih.gov.

It is important to note that the primary amine of this compound would likely require protection prior to undertaking many of these ring functionalization reactions to prevent undesired side reactions.

| Reaction Type | Reagents/Catalysts | Potential Products |

| C-H Arylation | Pd(II) catalyst, ligand, oxidant | Aryl-substituted tetrahydropyran derivatives |

| Oxidative Functionalization | DDQ, Lewis Acid | Functionalized tetrahydropyran derivatives |

| Ring-Opening | Strong Acid | Fragmentation to a diol and the aminopropoxy side chain |

Advanced Derivatization Strategies for Analytical and Synthetic Utility

The primary amine functionality of this compound is a key handle for derivatization, enabling both the enhancement of its analytical detection and the synthesis of more complex molecules with potential applications in various fields, including medicinal chemistry.

For analytical purposes, derivatization is often employed to improve the chromatographic behavior and detection sensitivity of the analyte, particularly for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). Given that primary amines can exhibit poor peak shape and low volatility in GC, derivatization is a common strategy.

Several reagents are widely used for the derivatization of primary amines:

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives, which are readily detectable by fluorescence detectors in HPLC nih.gov.

9-Fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with primary amines to form stable, UV-active carbamate (B1207046) derivatives, suitable for HPLC with UV detection nih.gov.

Dansyl Chloride (DNS-Cl): Reacts with primary amines to produce highly fluorescent sulfonamide derivatives that are stable and can be detected at very low concentrations.

Trifluoroacetic anhydride (TFAA) and other acylating agents: These reagents form stable, volatile amide derivatives suitable for GC-MS analysis.

The choice of derivatization reagent depends on the analytical technique being used and the desired sensitivity.

From a synthetic standpoint, the primary amine allows for a multitude of chemical transformations to build more complex molecular architectures. The tetrahydropyran moiety is a common scaffold in many biologically active compounds and approved drugs, often contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability.

Derivatization of the amine can lead to the formation of various functional groups, including:

Amides: Formed by reaction with carboxylic acids, acid chlorides, or anhydrides. N-acylated derivatives of similar structures have been explored in various therapeutic areas.

Sulfonamides: Formed by reaction with sulfonyl chlorides.

Ureas and Thioureas: Formed by reaction with isocyanates and isothiocyanates, respectively.

Secondary and Tertiary Amines: Formed through reductive amination with aldehydes or ketones, or by N-alkylation.

A notable example of the synthetic utility of related structures is in the development of dopamine (B1211576) D4 receptor agonists. A patent discloses a series of 1-aryl-3-(4-substituted-piperazin-1-yl)propan-1-one oximes, where the piperazine (B1678402) and other heterocyclic moieties, including tetrahydropyran, are key structural features for potent and selective agonist activity. This highlights the potential of using this compound as a building block in the synthesis of novel drug candidates.

| Derivatization Strategy | Reagent/Reaction Type | Utility |

| Analytical Derivatization | ||

| OPA/Thiol | HPLC-Fluorescence | High sensitivity detection |

| FMOC-Cl | HPLC-UV | Stable, UV-active derivatives |

| DNS-Cl | HPLC-Fluorescence | High sensitivity, stable derivatives |

| TFAA | GC-MS | Volatile, stable derivatives |

| Synthetic Derivatization | ||

| N-Acylation | Carboxylic acids, acid chlorides | Synthesis of amides |

| N-Sulfonylation | Sulfonyl chlorides | Synthesis of sulfonamides |

| Reductive Amination | Aldehydes/Ketones, reducing agent | Synthesis of secondary/tertiary amines |

| Urea/Thiourea Formation | Isocyanates/Isothiocyanates | Synthesis of ureas/thioureas |

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "3-(Oxan-4-ylmethoxy)propan-1-amine". By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

¹H NMR Spectroscopy

A detailed breakdown of the expected signals is as follows:

Protons on the oxane ring: The protons on the tetrahydropyran (B127337) (oxane) ring would exhibit complex splitting patterns due to their diastereotopic nature. The axial and equatorial protons would have different chemical shifts.

Protons of the methoxy (B1213986) bridge: The two protons of the -O-CH₂- group connecting the oxane ring to the propylamine (B44156) chain would likely appear as a doublet.

Protons of the propylamine chain: The protons on the three-carbon chain would show distinct signals. The -CH₂- group adjacent to the ether oxygen would be a triplet, the central -CH₂- group would be a multiplet, and the -CH₂- group attached to the nitrogen would be a triplet.

Amine protons: The two protons of the primary amine (-NH₂) would typically appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

Similarly, specific experimental ¹³C NMR data for "this compound" is not widely published. However, based on its structure, we can predict the number and approximate chemical shifts of the carbon signals. The molecule contains nine carbon atoms, and due to symmetry, some of these may be chemically equivalent.

A predicted analysis of the ¹³C NMR spectrum would reveal:

Carbons of the oxane ring: The carbon atoms within the tetrahydropyran ring would appear in the aliphatic region of the spectrum.

Carbon of the methoxy bridge: The carbon of the -O-CH₂- group would be shifted downfield due to the deshielding effect of the adjacent oxygen atom.

Carbons of the propylamine chain: The three distinct carbon atoms of the propyl chain would have different chemical shifts influenced by their proximity to the ether oxygen and the amine nitrogen.

Carbon attached to nitrogen: The carbon atom bonded to the amine group would also be deshielded.

Multi-dimensional NMR (e.g., COSY, HSQC, HMBC)

To definitively assign each proton and carbon signal and to confirm the connectivity of the molecular fragments, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons on adjacent carbon atoms. This would be instrumental in confirming the sequence of protons within the propyloxy and oxane fragments.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This powerful technique is crucial for establishing the connectivity between the different structural fragments of the molecule, for instance, by showing a correlation between the protons of the -O-CH₂- bridge and the carbons of the oxane ring and the propyl chain.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For "this compound" (Molecular Formula: C₉H₁₉NO₂, Molecular Weight: 173.25 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 173.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways for ethers and amines:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, which would lead to the formation of a stable iminium ion.

Cleavage of the ether bond: The C-O bonds of the ether linkage can also cleave, leading to fragments corresponding to the oxane and the propanamine moieties.

Loss of small neutral molecules: The loss of small molecules such as water (H₂O) or ammonia (B1221849) (NH₃) from the molecular ion or fragment ions could also be observed.

A detailed analysis of the masses of the fragment ions would allow for the piecing together of the molecular structure, confirming the presence of the key functional groups and their connectivity.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of "this compound" would exhibit characteristic absorption bands that confirm the presence of its key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretching (asymmetric and symmetric) | 3400-3250 (typically two bands) |

| Primary Amine (N-H) | Bending (scissoring) | 1650-1580 |

| Ether (C-O-C) | Stretching (asymmetric) | 1260-1000 |

| Alkane (C-H) | Stretching | 2960-2850 |

| Alkane (C-H) | Bending | 1470-1350 |

The presence of two distinct bands in the N-H stretching region would be a strong indicator of a primary amine. americanelements.com The strong C-O stretching band would confirm the ether linkage.

Raman Spectroscopy

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about molecular vibrations, yielding a specific fingerprint for a chemical compound. riverd.combruker.com This method relies on the inelastic scattering of monochromatic light, usually from a laser source. When light interacts with the molecules of this compound, the majority of the scattering is elastic (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the molecule's functional groups.

For this compound, a Raman spectrum would be expected to exhibit characteristic peaks corresponding to its distinct structural features. The presence of the oxane (tetrahydropyran) ring would be identified by its C-O-C symmetric and asymmetric stretching vibrations, as well as the ring breathing modes. The propyl chain would show C-H stretching and bending vibrations. The primary amine (-NH2) group would also produce characteristic N-H stretching and scissoring vibrations. The ether linkage (-CH2-O-CH2-) would have its own signature stretching modes.

A hypothetical table of expected Raman shifts for the key functional groups is presented below.

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| N-H (Primary Amine) | 3200 - 3500 | Stretching |

| C-O-C (Ether/Oxane) | 1050 - 1150 | Stretching |

| C-N | 1000 - 1250 | Stretching |

| CH₂ | 1400 - 1480 | Bending (Scissoring) |

| NH₂ | 1590 - 1650 | Bending (Scissoring) |

This table is illustrative and based on typical vibrational frequencies for these functional groups.

Analysis of the precise peak positions, intensities, and widths in a Raman spectrum would not only confirm the presence of these functional groups but also provide insights into the conformational structure of the molecule.

Chromatographic Methods for Purity and Composition Analysis

Chromatographic techniques are essential for separating the components of a mixture and determining the purity of a compound. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. internationaloliveoil.orgchromatographyonline.com It is particularly well-suited for non-volatile or thermally unstable compounds. In a typical reverse-phase HPLC analysis of this compound, the compound would be dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase would then be pumped through the column.

Due to its amine functionality, the compound may exhibit peak tailing on standard silica-based columns. Therefore, the use of a column with end-capping or a mobile phase containing a competing amine or an ion-pairing agent might be necessary to obtain a sharp, symmetrical peak. The retention time of the main peak would be a characteristic identifier for the compound under specific chromatographic conditions. The purity would be assessed by the area percentage of the main peak relative to any impurity peaks.

A hypothetical data table illustrating the results of an HPLC purity analysis is shown below.

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (due to lack of a strong chromophore) or Evaporative Light Scattering Detector (ELSD) |

| Retention Time | ~7.5 min (Hypothetical) |

| Purity (Area %) | >99% (Hypothetical) |

Gas Chromatography (GC)

Gas chromatography is a common technique for separating and analyzing volatile compounds. crystallography.net For the analysis of this compound, the compound would be vaporized and injected into a GC instrument. The vaporized sample is then carried by an inert gas (the mobile phase) through a column containing a stationary phase.

Given the primary amine group, which can interact strongly with the column material and cause peak tailing, a specialized column designed for amine analysis, such as one with a basic-deactivated surface or a wall-coated open tubular (WCOT) column with a polar stationary phase, would be preferable. The retention time of the compound would be used for identification, and the peak area would be used to determine its purity. Derivatization of the amine group could also be employed to improve its volatility and chromatographic behavior.

A hypothetical data table for a GC analysis is presented below.

| Parameter | Value |

| Column | Capillary column for amines (e.g., DB-5amine) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Helium |

| Retention Time | ~12.2 min (Hypothetical) |

| Purity (Area %) | >99% (Hypothetical) |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique for determining the mass fractions of carbon, hydrogen, nitrogen, and oxygen in a sample of this compound. malvernpanalytical.com This is a destructive method that involves the complete combustion of a small, precisely weighed sample. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified. The results are used to determine the empirical formula of the compound and to corroborate its molecular formula, C₉H₁₉NO₂. sigmaaldrich.com The experimentally determined percentages should be in close agreement with the theoretical values calculated from the molecular formula.

The theoretical elemental composition of this compound is as follows:

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 9 | 108.09 | 62.39% |

| Hydrogen | H | 1.01 | 19 | 19.19 | 11.08% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.09% |

| Oxygen | O | 16.00 | 2 | 32.00 | 18.47% |

| Total | 173.29 | 100.00% |

Atomic weights are rounded for this illustrative table.

A successful elemental analysis would yield experimental values within a narrow margin of these theoretical percentages, typically ±0.4%, thereby validating the empirical formula and indicating a high degree of purity. bldpharm.com

X-ray Diffraction (XRD) for Crystalline State Analysis (if applicable)

X-ray diffraction (XRD) is a powerful non-destructive technique for characterizing the crystalline structure of solid materials. malvernpanalytical.compdx.edu The method involves directing a beam of X-rays onto a sample and measuring the scattering angles of the diffracted beams. The resulting diffraction pattern is unique to the crystalline phase of the material.

The applicability of XRD to this compound depends on its physical state at room temperature. If the compound is a crystalline solid, XRD analysis would provide valuable information about its crystal lattice, including lattice parameters, unit cell dimensions, and space group. icn2.cat This information is crucial for identifying different polymorphic forms of the compound, which can have different physical properties.

If the compound is an amorphous solid or a liquid, it will not produce a sharp, well-defined diffraction pattern. Instead, a broad, diffuse halo would be observed, indicating the absence of long-range atomic order. Without experimental data, the crystalline nature of this compound cannot be confirmed.

Should the compound be crystalline, a hypothetical data table from a powder XRD analysis might look like this:

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 21.0 | 4.23 | 80 |

| 23.8 | 3.74 | 60 |

| 28.5 | 3.13 | 30 |

This table represents a hypothetical set of diffraction peaks for illustrative purposes.

Computational Chemistry and Theoretical Analysis of 3 Oxan 4 Ylmethoxy Propan 1 Amine

Quantum Chemical Calculations (e.g., DFT) on Molecular Structure and Conformation

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of many-body systems. It is instrumental in determining the molecular structure and conformational preferences of molecules like 3-(Oxan-4-ylmethoxy)propan-1-amine.

The first step in a computational study is to find the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by minimizing the energy of the system with respect to the atomic coordinates. For this compound, several conformers are possible due to the rotational freedom around the C-C, C-O, and C-N single bonds.

A thorough conformational analysis would involve systematically rotating these bonds and performing geometry optimizations for each starting conformation. The conformer with the lowest calculated energy is considered the global minimum and represents the most populated structure at low temperatures.

Hypothetical Optimized Geometric Parameters for the Global Minimum Conformer of this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C-O (ether) | 1.43 Å |

| Bond Length | C-N (amine) | 1.47 Å |

| Bond Angle | C-O-C (ether) | 112° |

| Dihedral Angle | C-O-C-C | 180° (anti) |

Once the geometry is optimized, the electronic properties can be calculated. The distribution of electrons within the molecule determines its polarity, which is quantified by the dipole moment. The presence of electronegative oxygen and nitrogen atoms in this compound is expected to result in a significant dipole moment. The magnitude and direction of the dipole moment vector would be influenced by the molecular conformation.

Hypothetical Calculated Electronic Properties of this compound

| Property | Value |

| Dipole Moment | 2.5 D |

| Energy of HOMO | -6.8 eV |

| Energy of LUMO | 1.2 eV |

| HOMO-LUMO Gap | 8.0 eV |

Investigation of Intermolecular and Intramolecular Interactions

The amine and ether functionalities in this compound are capable of participating in various non-covalent interactions, which are crucial for understanding its physical properties and behavior in different environments.

The primary amine group is a hydrogen bond donor (N-H), and the oxygen atoms of the ether and oxane ring are hydrogen bond acceptors. This allows for the formation of both intermolecular and intramolecular hydrogen bonds. Intramolecular hydrogen bonding, where the amine group interacts with the ether oxygen, could play a significant role in stabilizing certain conformations. Intermolecular hydrogen bonding with other molecules of the same kind or with solvent molecules would be important in the condensed phase.

Non-Covalent Interactions (NCI) analysis is a computational tool used to visualize and characterize weak interactions in real space. researchgate.net It is based on the electron density and its derivatives. An NCI plot would reveal regions of hydrogen bonding, van der Waals interactions, and steric repulsion within and between molecules of this compound. researchgate.net The strength and nature of these interactions can be inferred from the color and shape of the NCI isosurfaces.

Reaction Mechanism Studies Related to Amine and Ether Functionalities

Theoretical methods can be employed to study the reaction mechanisms involving the amine and ether groups. The primary amine can act as a nucleophile in reactions such as acylation or alkylation. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

Based on a comprehensive review of available scientific literature, it has been determined that specific computational and theoretical research focused solely on the compound this compound is not present in the public domain. Detailed studies concerning its amine decomposition pathways, cyclic ether ring-opening mechanisms, specific thermochemical and kinetic data, and its conformational landscape through molecular dynamics simulations have not been published.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline without resorting to speculation or fabricating data. The principles of scientific accuracy and the strict constraints of the user's request preclude the extrapolation of data from related but distinct chemical compounds. Fulfilling the request under these circumstances would lead to an inaccurate and misleading article.

To maintain scientific integrity, this article cannot be generated as requested. Should peer-reviewed research on the computational and theoretical analysis of this compound become available in the future, the generation of such an article may be possible.

Role in Advanced Organic Synthesis and Materials Science Research

Intermediate in the Synthesis of Complex Organic Scaffolds

The bifunctional nature of 3-(Oxan-4-ylmethoxy)propan-1-amine, featuring a primary amine and a tetrahydropyran (B127337) (oxolane) ether group, positions it as a valuable intermediate in the construction of intricate organic scaffolds. Organic scaffolds form the core structures of many functional molecules, and the unique combination of functionalities in this compound allows for sequential and controlled chemical modifications.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and functional materials. While primary amines are generally crucial starting materials for the synthesis of these cyclic structures, specific research detailing the use of this compound as a precursor for particular nitrogen-containing heterocycles is not extensively documented in publicly available literature. However, its primary amine functionality makes it a theoretical candidate for reactions such as cyclocondensations with dicarbonyl compounds to form pyrroles or with other appropriate reagents to yield larger heterocycles like piperazines or diazepanes, incorporating the oxane moiety as a substituent. The synthesis of nitrogen-containing heterocyclic compounds from various monoterpenes and their derivatives is an active area of research. nih.gov

Building Block for Multifunctional Compounds

The distinct chemical properties of the amine and ether groups in this compound allow for its use as a building block in the synthesis of multifunctional compounds. The primary amine can undergo a variety of transformations, including acylation, alkylation, and reductive amination, to introduce new functional groups. Simultaneously, the oxane ring provides hydrophilicity and can influence the conformational properties of the final molecule. While this compound is commercially available as a building block for organic synthesis, specific examples of its incorporation into multifunctional compounds in peer-reviewed literature are not readily found. americanelements.comenamine.net

Ligand Chemistry and Coordination Complexes

The presence of both a nitrogen donor in the amine group and an oxygen donor in the ether linkage gives this compound the potential to act as a chelating ligand in coordination chemistry.

Formation of Metal-Amine Complexes (e.g., Palladium)

Primary amines are well-known to form stable complexes with a variety of transition metals, including palladium. These metal-amine complexes are often critical intermediates in catalytic cycles. There is, however, a lack of specific studies in the available scientific literature that focus on the formation and characterization of metal complexes involving this compound as a ligand. The investigation of metal complexes with various amine ligands is an ongoing field of study. researchgate.netuni-giessen.de

Application in Catalysis (e.g., Single-Atom Catalysts, Organocatalysis)

The structural features of this compound suggest its potential utility in catalysis. The primary amine could function as an organocatalyst, for instance, in iminium or enamine catalysis. Furthermore, its ability to coordinate with metal centers could allow for its use in the development of novel metal-based catalysts, including single-atom catalysts where the ligand structure can help stabilize isolated metal atoms on a support. Despite this potential, there is no specific research available that demonstrates the application of this compound in these catalytic fields.

Q & A

Basic: What are the standard synthetic routes for 3-(Oxan-4-ylmethoxy)propan-1-amine?

Methodological Answer:

The compound can be synthesized via reductive alkylation of oxan-4-ylmethoxypropanal with ammonia or via nucleophilic substitution of a halogenated precursor (e.g., 3-chloropropan-1-amine) with oxan-4-ylmethanol. A typical protocol involves:

- Reductive Amination : React oxan-4-ylmethoxypropanal with ammonium acetate and sodium cyanoborohydride in methanol at pH 5–6 (50°C, 12–24 hrs). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .

- Nucleophilic Substitution : Use oxan-4-ylmethanol and 3-bromopropan-1-amine in DMF with K₂CO₃ (80°C, 8–12 hrs). Purify via column chromatography (CH₂Cl₂/MeOH 9:1) .

Advanced: How can I optimize the synthesis to improve yield and reduce side products?

Methodological Answer:

Key strategies include:

- Catalyst Screening : Test alternatives to NaBH₃CN (e.g., Pd/C under H₂ for reductive amination) to minimize side reactions like over-reduction .

- Solvent Optimization : Replace DMF with acetonitrile or THF to reduce polar byproducts.

- Purification : Use preparative HPLC with a C18 column (gradient: 0.1% TFA in H₂O/MeCN) to isolate high-purity fractions (>95%) .

- Reaction Monitoring : Employ in-situ IR or LC-MS to detect intermediates and adjust reaction time dynamically .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm structure (e.g., oxan-4-ylmethoxy protons at δ 3.4–3.8 ppm; amine protons at δ 1.5–2.2 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, 254 nm UV detection) to assess purity (>98% required for biological assays) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ .

Advanced: How can I resolve discrepancies in spectral data (e.g., unexpected peaks in NMR)?

Methodological Answer:

- Dynamic Exchange Analysis : For broad amine peaks, use variable-temperature NMR (25–60°C) to distinguish between conformational exchange and impurities .

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., oxan ring protons vs. methoxy protons) .

- Isotopic Labeling : Synthesize a deuterated analog (e.g., CD₃O-substituted) to simplify peak assignment .

Basic: What are the stability and storage requirements?

Methodological Answer:

- Short-term : Store at –20°C in anhydrous DMSO or ethanol (1–10 mM stock solutions).

- Long-term : Lyophilize and store under argon at –80°C. Avoid exposure to light/moisture to prevent oxidation of the oxan ring .

Advanced: How do I study degradation pathways under physiological conditions?

Methodological Answer:

- Forced Degradation : Expose to pH 2–9 buffers (37°C, 24–72 hrs) and analyze degradation products via LC-HRMS.

- Oxidative Stress Testing : Use H₂O₂ (0.3% v/v) to identify oxidation-prone sites (e.g., amine group) .

- Metabolite Profiling : Incubate with liver microsomes (human/rat) and monitor phase I/II metabolites .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for solvent-based reactions .

- Spill Management : Neutralize amine spills with citric acid (5% w/v) before disposal .

Advanced: How can I mitigate risks from hazardous byproducts (e.g., genotoxic impurities)?

Methodological Answer:

- Byproduct Tracking : Use LC-MS with a charged aerosol detector (CAD) to quantify trace impurities (<0.1%) .

- Scavenging Agents : Add polymer-bound isocyanate to sequester reactive intermediates during synthesis .

Basic: How is this compound used in target validation studies?

Methodological Answer:

- Receptor Binding Assays : Radiolabel with ¹¹C or ¹⁸F for PET imaging (e.g., CNS targets) .

- Enzyme Inhibition : Test against kinases or GPCRs using fluorescence polarization assays .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

- Core Modifications : Replace oxan-4-ylmethoxy with piperidinyl or tetrahydropyranyl groups to assess steric effects .

- Amine Substitutions : Compare primary, secondary, and tertiary amines in vitro (e.g., logP, solubility) .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict binding poses against targets like GSK-3β .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.